B1576782 Ponericin-G3

Ponericin-G3

货号: B1576782
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Overview of AMPs in Innate Immunity

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are crucial components of the innate immune system, providing a first line of defense against a wide array of pathogens. mdpi.com Found across all classes of life, from bacteria to humans, these molecules are ancient and naturally occurring antibiotics. nih.govwikipedia.org AMPs are typically small, consisting of 12 to 50 amino acids, and are characterized by a positive charge and a significant proportion of hydrophobic residues. frontiersin.org This amphipathic nature allows them to interact with and disrupt the negatively charged membranes of microbes, a key feature of their antimicrobial action. wikipedia.org

Their role in innate immunity is multifaceted. Primarily, they exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, enveloped viruses, and even some parasites. wikipedia.orgfrontiersin.org This action is often achieved through the permeabilization of microbial cell membranes. wikipedia.org Beyond direct killing, AMPs are significant immunomodulators, influencing various aspects of the immune response. mdpi.comnih.gov They can stimulate or suppress inflammation, promote wound healing, and bridge the innate and adaptive immune systems. mdpi.comnih.gov For instance, they can neutralize bacterial components like lipopolysaccharides (LPS), which are potent triggers of inflammation, and modulate the expression of cytokines to either enhance or dampen the immune response as needed. mdpi.comweizmann.ac.il AMPs are produced by various cells, such as epithelial cells, macrophages, and neutrophils, and can be expressed constitutively or induced by infectious or inflammatory signals. nih.govfrontiersin.org

Venom-Derived Peptides as a Source of Bioactive Compounds

Animal venoms are complex cocktails of bioactive molecules, including proteins, enzymes, and a rich diversity of peptides, that have evolved over millions of years for predation and defense. mdpi.comnih.gov These venoms, produced by a wide range of animals like snakes, scorpions, spiders, and insects, are now recognized as a vast and valuable resource for drug discovery. mdpi.comnanion.de Venom-derived peptides are particularly prized for their high bioactivity, specificity, and stability compared to many synthetic compounds. mdpi.com

These peptides have been evolutionarily selected to act on specific molecular targets with high affinity and selectivity, such as ion channels and receptors in the victim's physiological systems. frontiersin.org This inherent precision makes them promising candidates for therapeutic development. nih.govfrontiersin.org Historically, venom components have led to the development of significant drugs, such as Captopril for hypertension, which was derived from a snake venom peptide. mdpi.com Researchers are actively investigating venom peptides for a multitude of applications, including the treatment of chronic pain, cancer, cardiovascular diseases, and infections. mdpi.comfrontiersin.orgmdpi.com The unique mechanisms of action of these peptides, such as disrupting microbial membranes or modulating immune responses, make them particularly interesting for developing new antimicrobial agents. mdpi.commdpi.com

Significance of Ant Venoms in Peptide Discovery

Ants (family Formicidae) represent a remarkably diverse and abundant group of venomous insects, with approximately 13,000 known species. mdpi.comnih.gov Their venoms are sophisticated chemical arsenals used for defense against predators, subduing prey, and combating microbial pathogens. nih.gov While historically known for components like alkaloids and formic acid, research has increasingly revealed that ant venoms are a rich, yet underexplored, source of bioactive peptides. mdpi.comnih.gov

Ant venom peptides often exhibit a structural pattern of being short, linear, and polycationic, which contributes to their potent cytolytic, antimicrobial, and insecticidal activities. mdpi.com Many of these peptides, such as those from the Ponerinae subfamily, adopt an α-helical structure that allows them to disrupt cell membranes, a common mechanism for antimicrobial action. mdpi.comnih.gov A distinctive feature of ant venoms is the presence of dimeric peptides (both homodimers and heterodimers) linked by disulfide bonds, a structural complexity that is less common in the venoms of other animals. nih.govacs.org This structural diversity suggests a wide range of functional roles and makes ant venoms a promising frontier for discovering novel peptides with potential applications in medicine and agriculture, such as new bioinsecticides and therapeutic agents for treating infections. mdpi.comnih.govmdpi.com

Research Rationale for Investigating Ponericin-G3

This compound is a specific antimicrobial peptide isolated from the venom of the predatory ant Pachycondyla goeldii. nih.govnih.gov The investigation into this compound and its related peptides is driven by the need for new antimicrobial agents. The ponericins are classified into three families (G, W, and L) based on structural similarities to other well-known peptide families. nih.govnih.gov The ponericin G family, to which G3 belongs, shows significant sequence similarity to cecropins, a major class of insect antimicrobial peptides. nih.govresearchgate.net

Initial research characterized a group of fifteen novel peptides from this ant's venom, which all demonstrated antibacterial and insecticidal properties. nih.gov Within the ponericin G family, different peptides displayed varying degrees of biological activity. nih.govresearchgate.net Specifically, Ponericin-G1 and this compound were found to have marked action against a range of microbial strains and to be potent insecticides. researchgate.net This potent, broad-spectrum activity makes this compound a compelling subject for further research. Understanding the structure-activity relationship of peptides like this compound can provide insights into designing new and more effective antimicrobial drugs. nih.gov The rationale is to explore this naturally occurring, potent peptide to understand its mechanism of action and to potentially use it as a scaffold for developing novel therapeutics to combat infections. mdpi.comnih.gov

属性

生物活性

Antibacterial, Antifungal

序列

GWKDWLNKGKEWLKKKGPGIMKAALKAATQ

产品来源

United States

Discovery, Classification, and Origin of Ponericin G3

Isolation and Characterization from Pachycondyla goeldii (now Neoponera goeldii) Venom

Ponericin-G3 is a peptide component of ant venom that was first isolated from the predatory ant Pachycondyla goeldii, a species now reclassified as Neoponera goeldii. nih.govresearchgate.net The discovery was part of a broader investigation into the antimicrobial and insecticidal properties of the venom from this Ponerinae subfamily member. nih.govresearchgate.net Researchers purified fifteen novel peptides from the venom, which they named "ponericins." nih.govresearchgate.net

The isolation and characterization process involved several key biochemical techniques. Initially, the whole venom was fractionated using reversed-phase high-pressure liquid chromatography (HPLC). researchgate.net The fractions that demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli were selected for further purification. researchgate.net Subsequent analysis, including Edman degradation and mass spectrometry, was used to determine the primary amino acid sequences of these purified peptides, leading to the identification of this compound and others. nih.govresearchgate.net

Identification in Other Ant Species (e.g., Dinoponera quadriceps, Ectatomma brunneum)

Following their initial discovery, peptides similar to ponericins have been identified in the venom of other ant species. Notably, peptides sharing structural similarities with Ponericin G2 and G3 have been found in the venom of the giant ant, Dinoponera quadriceps. researchgate.net These related peptides, known as dinoponeratoxins, are also being investigated for their antimicrobial properties. researchgate.netnih.gov The ponericin family of antimicrobial peptides has also been identified in the venom of Ectatomma brunneum, an ant species from the Ectatomminae subfamily, indicating that these peptides are not exclusive to the Neoponera genus. scienceopen.com

Classification within the Ponericin Family (G, W, and L subfamilies)

The fifteen peptides originally isolated from P. goeldii venom were categorized into three distinct subfamilies based on similarities in their primary amino acid structures: Ponericin-G, Ponericin-W, and Ponericin-L. nih.govresearchgate.net This classification highlights the diversity of peptides within the venom of a single ant species. nih.gov

Each subfamily shares high sequence similarities with other known classes of bioactive peptides nih.govcapes.gov.br:

Ponericin-G subfamily peptides are similar to cecropin-like peptides. nih.govresearchgate.net

Ponericin-W subfamily peptides show resemblance to gaegurins and melittin (B549807). nih.govresearchgate.net

Ponericin-L subfamily peptides are structurally similar to dermaseptins. nih.govresearchgate.net

This classification provides a framework for understanding the potential structure-function relationships of these venom components. nih.gov

SubfamilyNumber of Residues (Typical)Known Peptide Similarity
Ponericin-G ~30Cecropins
Ponericin-W ~30Gaegurins, Melittin
Ponericin-L ~30Dermaseptins

Distinctive Features of the Ponericin-G Subfamily and this compound

The Ponericin-G subfamily, to which this compound belongs, is characterized by several key features. These peptides are generally short, consisting of approximately 30 amino acid residues. bicnirrh.res.in A defining characteristic is their sequence homology to cecropins, a well-studied class of insect antimicrobial peptides. nih.govnih.gov

Structurally, ponericins are predicted to adopt an amphipathic alpha-helical conformation, particularly in polar environments like cell membranes. nih.govbicnirrh.res.inbicnirrh.res.in This structure is crucial for their biological activity. Ponericin-G peptides, including this compound, are cationic, meaning they carry a net positive charge, a common feature of many antimicrobial peptides that interact with negatively charged bacterial membranes. ntnu.no They are also noted for lacking disulfide bridges. ntnu.no A distinctive feature within some Ponericin-G peptides is the presence of a GlyProGly motif in the central region of their primary structure. plos.org

FeatureDescriptionReference
Peptide Family Ponericin-G nih.govresearchgate.net
Structure Amphipathic alpha-helix nih.govbicnirrh.res.in
Size ~30 amino acid residues bicnirrh.res.in
Charge Cationic (net positive charge) ntnu.no
Homology Cecropin-like peptides nih.govresearchgate.net
Key Motif May contain a GlyProGly motif plos.org

Structural Biology of Ponericin G3

Primary Amino Acid Sequence Analysis of Ponericin-G3

This compound is a member of the ponericin G family of peptides, which were first isolated from the venom of the predatory ant, Pachycondyla goeldii. researchgate.netnih.gov The primary structure, or amino acid sequence, is the foundational level of its architecture. Analysis of the Ponericin G family reveals a group of closely related peptides.

The specific amino acid sequence for this compound and its related family members is detailed below.

PeptideAmino Acid SequenceLengthNet Charge*
Ponericin-G1GWKDWAKKAGGWLKKKGPGVLKAWAKAWAK-NH232+7
Ponericin-G2GWKDWAKKAGGWLKKKGPGVLKGWAKAWAK-NH232+7
This compoundGWKDWAKKAGGWLKKKGPGVLKAAAKAWAK-NH232+7
Ponericin-G4GWKDWAKKAGGWLKKKGPGVLKAAAAAWAK-NH232+6
Ponericin-G5GWKDWAKKAGGWLKKKGPGVLKGWAKAWG-NH231+6
Ponericin-G6GWKDWAKKAGGWLKKKGPGVLKAAAAAWG-NH231+5
Ponericin-G7GWKDWAKKAGGWLKKKGPGVLKAAAKAWG-NH231+6

*Calculated at neutral pH.

A key feature within the primary structure of the Ponericin G family, including this compound, is the presence of a central Glycine-Proline-Glycine (GPG) motif. researchgate.net This motif is significant as the proline residue often induces a kink or hinge in the peptide's secondary structure, which can be critical for its biological function. The sequence is also characterized by a high content of cationic (positively charged) residues, such as Lysine (B10760008) (K), and hydrophobic (non-polar) residues, like Tryptophan (W), Alanine (A), and Leucine (L). This distribution of charged and hydrophobic amino acids is fundamental to its amphipathic nature.

Secondary and Tertiary Structural Elucidation

While the primary sequence is a linear chain, the peptide folds into a more complex three-dimensional structure to become active. This folding is heavily influenced by the surrounding environment.

In polar environments, such as those mimicking a biological membrane, ponericins are suggested to adopt an amphipathic alpha-helical structure. researchgate.netnih.gov This conformation is a common feature among many antimicrobial peptides. An amphipathic helix is one where the amino acid residues are segregated, with hydrophobic residues pointing to one face of the helix and hydrophilic (polar and charged) residues pointing to the opposite face.

This structural arrangement is crucial for the peptide's ability to interact with and disrupt microbial cell membranes. The positively charged face of the helix is attracted to the negatively charged components of bacterial membranes, while the hydrophobic face can insert into the non-polar lipid core of the membrane. Although direct spectroscopic data for this compound is not detailed in the available literature, studies on other ponericins, such as the circular dichroism analysis of Ponericin L2, have shown a significant increase in helical content in a membrane-mimetic solvent (trifluoroethanol), supporting this structural model for the family. researchgate.net

PropertyDescription
Predicted Secondary StructureAlpha-helical
Key Structural FeatureAmphipathicity
Hydrophilic Face ResiduesLysine (K)
Hydrophobic Face ResiduesGlycine (B1666218) (G), Tryptophan (W), Alanine (A), Leucine (L)

Like many AMPs, this compound is thought to exist in a largely unstructured or random coil conformation in aqueous solutions. researchgate.net This flexible state changes dramatically upon encountering a cell membrane. The interaction with the lipid bilayer induces a conformational transition, causing the peptide to fold into its functional alpha-helical structure. researchgate.net

This induced-fit mechanism is energetically favorable, as the hydrophobic residues of the peptide are shielded from the aqueous environment by inserting into the lipid core of the membrane. This process of folding and insertion is a critical step in the peptide's antimicrobial action, leading to membrane destabilization. researchgate.net The dynamics of this conformational change are encoded in the primary amino acid sequence, which predetermines the peptide's intrinsic flexibility and its propensity to form a stable alpha-helix within the membrane environment. researchgate.net

Comparative Structural Homology with Other AMPs

The structure of this compound shares similarities with several other well-characterized antimicrobial peptides, which places it within a broader class of defense molecules.

The Ponericin G family exhibits significant sequence homology, approximately 60%, with cecropin-like peptides. researchgate.net Cecropins are a well-studied class of AMPs originally isolated from insects like the giant silk moth, Hyalophora cecropia. nih.gov Structurally, cecropins are known for their characteristic helix-hinge-helix motif. researchgate.net They consist of a cationic, amphipathic N-terminal alpha-helix and a more hydrophobic C-terminal alpha-helix, connected by a flexible hinge region, often containing a proline residue. nih.govsemanticscholar.org

The GPG motif in this compound serves a similar function to the hinge in cecropins, allowing for structural flexibility that is believed to be important for membrane disruption. researchgate.net The discovery of the ponericin G family was significant as they were the first cecropin-like peptides to be identified from an insect family other than Diptera and Lepidoptera. researchgate.net

FeatureThis compoundCecropin (B1577577) A (Typical)
Sequence HomologyApproximately 60% similarity within the family
N-Terminal RegionCationic, amphipathic α-helixCationic, amphipathic α-helix
Central RegionGPG hinge motifProline-containing hinge region
C-Terminal RegionHydrophobic α-helixHydrophobic α-helix
Overall StructureHelix-hinge-helixHelix-hinge-helix

While the Ponericin G family is primarily compared to cecropins, the broader ponericin superfamily shows homology to other AMPs. Specifically, the Ponericin W family shares high sequence similarity with melittin (B549807) (from bee venom) and gaegurins (from frog skin), while the Ponericin L family is structurally similar to dermaseptins (from frog skin). researchgate.netnih.gov These comparisons are crucial for understanding the evolutionary relationships and functional diversity within the entire ponericin peptide group, though the most direct and significant structural analog for this compound remains the cecropin family of peptides.

Molecular Mechanisms of Action of Ponericin G3

Non-Membrane Permeabilizing Mechanisms

While membrane disruption is a primary mechanism of action for many AMPs, a growing body of evidence suggests that some peptides can translocate into the cytoplasm without causing significant membrane lysis and subsequently interfere with essential intracellular processes. frontiersin.orgnih.gov

Some antimicrobial peptides, after crossing the cell membrane, can interact directly with intracellular targets such as nucleic acids. researchgate.netmdpi.com Research on Ponericin W1, a related peptide from the same venom source, has demonstrated its ability to penetrate the fungal cell membrane and accumulate in the cytoplasm. researchgate.net Further studies showed that Ponericin W1 could bind directly to genomic DNA in vitro. researchgate.netmdpi.com This interaction was shown to disrupt the DNA's double-helix structure and inhibit the synthesis of both DNA and RNA. researchgate.netmdpi.com While this specific research was conducted on Ponericin W1, it suggests a potential intracellular mechanism that could be shared by other members of the ponericin family, including Ponericin-G3.

Peptide (Related)Observed Intracellular ActionEffect on Nucleic AcidsReference
Ponericin W1Penetrates cell membrane and accumulates in cytoplasm.Binds directly to genomic DNA, disrupts double-helix structure, and inhibits DNA and RNA synthesis. researchgate.netmdpi.com researchgate.net, mdpi.com

Another non-membranolytic mechanism employed by certain classes of antimicrobial peptides is the inhibition of protein synthesis. rsc.org Specific peptides, particularly proline-rich AMPs, are known to enter bacterial cells and bind to the ribosome, thereby interfering with the translation process and halting protein production. rsc.org However, there is currently no direct scientific evidence to indicate that this compound or other members of the ponericin G, W, or L families act via the inhibition of protein synthesis. This mechanism appears to be specific to other structural classes of antimicrobial peptides.

Interference with Microbial Enzymatic Activities (e.g., Molybdopterin-dependent enzyme)

While the primary mechanism of action for many antimicrobial peptides, including the Ponericin family, involves the physical disruption of the cell membrane, evidence regarding direct interference with specific microbial enzymatic activities is still an emerging area of research. The Ponericins are known to adopt an amphipathic alpha-helical structure which facilitates their insertion into and disruption of microbial membranes. nih.govresearchgate.net This leads to pore formation, leakage of cellular contents, and ultimately, cell death. researchgate.net

Currently, specific interactions between this compound and molybdopterin-dependent enzymes are not extensively documented in scientific literature. The broader mechanism for antimicrobial peptides often involves targeting fundamental cellular processes that are compromised as a result of membrane permeabilization, rather than the targeted inhibition of specific enzymes like those dependent on molybdopterin. The disruption of the membrane potential itself would invariably affect the function of membrane-bound enzyme complexes.

Anti-Biofilm Mechanisms of Action

This compound demonstrates significant efficacy against bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov These biofilms are notoriously resistant to conventional antibiotics. The anti-biofilm strategy of this compound is not singular; instead, it targets multiple stages of biofilm development, from initial attachment to the integrity of the mature biofilm structure. nih.govmdpi.com

Inhibition of Bacterial Adhesion

The initial step in biofilm formation is the adhesion of planktonic (free-floating) bacteria to a surface. mdpi.com this compound effectively curtails this critical stage. Research on the helical G3 peptide against Staphylococcus epidermidis reveals that the peptide rapidly binds to the bacterial surface. nih.gov This binding alters key surface properties of the bacteria, including their surface charge, hydrophobicity, and permeability. nih.gov By modifying the bacterial surface in this manner, this compound interferes with the adhesive forces necessary for the bacteria to attach to surfaces, thereby preventing the first step of biofilm formation. nih.gov

Disruption of Biofilm Extracellular Polymeric Substances (EPS)

For mature, established biofilms, this compound employs a disruptive mechanism targeting the protective EPS matrix. nih.gov The EPS, which is often rich in polysaccharides, proteins, and DNA, provides structural integrity to the biofilm and protects the embedded bacteria from antimicrobial agents and host immune responses. mdpi.com Studies indicate that this compound preferentially targets the extracellular polysaccharides within the biofilm matrix. nih.gov This interaction leads to the degradation and disruption of the three-dimensional architecture of the biofilm. nih.gov The breakdown of the EPS exposes the bacteria within, leading to the death of cells, particularly those on the exterior of the biofilm, and compromising the entire community structure. nih.gov

Table 1: Summary of this compound Anti-Biofilm Mechanisms

Mechanism Stage Action of this compound Outcome
Initial Adhesion Binds to the bacterial surface, altering charge, hydrophobicity, and permeability. nih.gov Prevents bacteria from attaching to surfaces, inhibiting biofilm formation. nih.gov

| Mature Biofilm | Preferentially targets and disrupts extracellular polysaccharides (EPS). nih.gov | Degrades the biofilm's 3D structure, leading to the death of embedded bacteria. nih.gov |

Interaction with Lipopolysaccharide (LPS) and its Biological Consequences

A crucial aspect of this compound's mechanism, particularly against Gram-negative bacteria, is its interaction with lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria and acts as a potent endotoxin, capable of triggering a severe and often fatal inflammatory response known as sepsis when released into the bloodstream. nih.govresearchgate.net

As a cationic antimicrobial peptide, this compound possesses a net positive charge, which facilitates a strong electrostatic attraction to the negatively charged phosphate (B84403) groups in the Lipid A portion of LPS. nih.gov This binding has two significant biological consequences:

Neutralization of Endotoxin Activity: By binding directly to LPS, this compound can neutralize its endotoxic effects. nih.govresearchgate.net This interaction can prevent LPS from binding to host receptors, such as the CD14/TLR4 complex on macrophages, which is the primary trigger for the pro-inflammatory cytokine cascade that leads to septic shock. researchgate.netplos.org Several studies have demonstrated that various cationic peptides can suppress LPS-induced inflammatory responses both in vitro and in vivo. nih.gov

Facilitation of Membrane Permeabilization: The interaction with LPS is also a critical first step in the peptide's direct antimicrobial action against Gram-negative bacteria. The binding disrupts the organization of the outer membrane, a process often referred to as self-promoted uptake. This localized disruption allows this compound to traverse the outer membrane and gain access to the inner cytoplasmic membrane, which it then permeabilizes, leading to bacterial cell death. researchgate.net

Table 2: Biological Consequences of this compound Interaction with LPS

Interaction Biological Consequence Clinical Relevance
Binding to Lipid A Sequesters and neutralizes LPS, preventing its interaction with host immune cells. nih.govresearchgate.net Potential to prevent or treat sepsis and systemic inflammation caused by Gram-negative bacterial infections. nih.gov

| Disruption of Outer Membrane | Destabilizes the outer membrane, allowing the peptide to access the inner membrane. researchgate.net | Enhances the direct bactericidal activity of the peptide against Gram-negative bacteria. |

Table 3: Mentioned Compounds

Compound Name
This compound
Lipopolysaccharide (LPS)

Spectrum of Biological Activities of Ponericin G3 in in Vitro and Non Human in Vivo Models

Antibacterial Activity

Ponericin-G3 exhibits potent activity against a wide array of bacteria, demonstrating its potential as a broad-spectrum antibacterial agent. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacterial strains through in vitro studies. The primary mechanism of its antibacterial action involves permeabilizing the bacterial cell membrane.

Broad-Spectrum Activity against Gram-Positive Bacteria

This compound has demonstrated significant bactericidal effects against various Gram-positive bacteria. Studies measuring the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a bacterium—have quantified this activity. For instance, this compound shows high efficacy against Bacillus megaterium and Micrococcus luteus. The peptide is also active against other Gram-positive species, highlighting its potential for broad-spectrum application.

Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μM)
Bacillus megaterium0.4
Micrococcus luteus0.4
Arthrobacter aureus1.6

Broad-Spectrum Activity against Gram-Negative Bacteria

The peptide also displays considerable activity against Gram-negative bacteria. Its effectiveness has been tested against common strains such as Escherichia coli and other pathogenic species. The ability of this compound to counteract both Gram-positive and Gram-negative bacteria underscores its classification as a broad-spectrum antimicrobial peptide.

Table 2: In Vitro Antibacterial Activity of this compound against Gram-Negative Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μM)
Escherichia coli D221.6
Enterobacter cloacae (β-12)3.1

Antifungal Activity (e.g., S. cerevisiae, Candida albicans)

Antiparasitic and Anthelmintic Activities

Recent research has expanded the known biological profile of ponericins to include anthelmintic properties. Studies have demonstrated that peptides from this family are effective against parasitic nematodes of veterinary importance. Specifically, ponericins have been shown to inhibit the development of Haemonchus contortus, a major pathogenic nematode in ruminants. The activity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. Ponericin peptides exhibit IC50 values in the low micromolar range, indicating potent activity. researchgate.net

Table 3: In Vitro Anthelmintic Activity of Ponericin Peptides against Haemonchus contortus

PeptideIC50 (μM) for Larval Development Inhibition
Ponericin Nc-comm-1a2.8
Ponericin Nc-comm-1b3.2
Ponericin M-PONTX-Na1b5.6

Insecticidal Activity against Pest Species (e.g., Cricket Larvae)

In addition to its antimicrobial effects, this compound possesses notable insecticidal properties. This activity has been demonstrated in non-human in vivo models, specifically against cricket larvae (Acheta domesticus). The lethal dose (LD50), which is the dose required to kill half the members of a tested population, has been used to quantify this effect. The potent insecticidal activity suggests a defensive role for this peptide in the venom of its source ant.

Table 4: In Vivo Insecticidal Activity of this compound

Test SpeciesLethal Dose 50 (LD50) (nmol/larva)
Acheta domesticus (Cricket Larvae)0.5

Anti-inflammatory Mechanistic Insights (at the cellular/molecular level)

As a cecropin-like peptide, the anti-inflammatory mechanism of this compound can be inferred from the known activities of this class of molecules. A primary anti-inflammatory action of cecropins is the neutralization of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. nih.govnih.gov

At the molecular level, this process involves several key steps:

LPS Binding: Cationic peptides like this compound electrostatically interact with and bind to the negatively charged LPS molecules. This binding can sequester LPS, preventing it from interacting with its primary receptor on immune cells, Toll-like receptor 4 (TLR4). frontiersin.org

Inhibition of Pro-inflammatory Signaling: By preventing the LPS-TLR4 interaction, the peptide effectively blocks the downstream intracellular signaling cascade. nih.govnih.gov This includes the inhibition of the mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38. nih.gov

Suppression of Cytokine Production: The blockage of these signaling pathways leads to reduced activation of transcription factors like NF-κB. Consequently, the production and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and various macrophage inflammatory proteins (MIPs), are significantly suppressed. nih.govfrontiersin.org

This mechanism allows this compound not only to directly kill bacteria but also to mitigate the harmful inflammatory response often associated with severe bacterial infections. nih.gov

Biosynthesis and Production of Ponericin G3

Biological Origin and Expression in Ant Venom Glands

Ponericin-G3 is a naturally occurring antimicrobial peptide originally isolated from the venom of the predatory ant Neoponera goeldii (formerly classified as Pachycondyla goeldii). This species belongs to the subfamily Ponerinae, a group of ants known for venoms rich in bioactive peptides used for predation and defense. pnas.orgresearchgate.netnih.govnih.gov The venom is a complex mixture of molecules, including various polypeptides, enzymes, and biogenic amines, which are produced in the venom gland and stored in an associated venom reservoir. nih.gov

The production of venom peptides like this compound is a result of gene expression within the specialized cells of the venom glands. researchgate.netresearchgate.net Modern research techniques, such as transcriptomics (analyzing the complete set of RNA transcripts) and proteomics (analyzing the complete set of proteins), have been employed to study the venom of various ant species. researchgate.net These studies reveal that a significant portion of the genetic machinery in venom gland cells is dedicated to producing a diverse arsenal (B13267) of peptide toxins. researchgate.netresearchgate.net Ponericins are classified into three families (G, W, and L) based on their amino acid sequence similarities, with the "G" family, including this compound, showing structural homology to cecropin-like peptides. researchgate.netnih.gov

Endogenous Proteolytic Processing of Precursor Proteins

Like many secreted bioactive peptides, this compound is not synthesized in its final, active form. Instead, it is produced as a larger, inactive precursor protein, often referred to as a prepropeptide. This precursor structure is a common biological strategy for safely producing and transporting potent molecules. The general architecture of ant venom peptide precursors consists of a signal peptide (the "pre" region), a propeptide region, and the sequence of the mature, active peptide. researchgate.netnih.gov

The process of maturation involves several steps:

Signal Peptide Cleavage : The N-terminal signal peptide acts as a targeting signal, directing the precursor protein into the secretory pathway. Once inside, this signal sequence is cleaved off by signal peptidases, converting the prepropeptide into a propeptide.

Propeptide Cleavage : The propeptide is then further processed by specific enzymes called proteases. These enzymes recognize and cut at specific cleavage sites flanking the mature peptide sequence. In many insect and animal peptide precursors, these cleavage sites are marked by pairs of basic amino acids, such as Lysine-Arginine (KR) or Arginine-Arginine (RR), or sometimes single basic residues. researchgate.net This proteolytic cleavage releases the final, active this compound peptide.

Transcriptomic analyses of various ant venom glands have identified the genetic sequences for these precursors, confirming this multi-step processing pathway. researchgate.netnih.gov While the specific proteases responsible for cleaving the this compound precursor in N. goeldii have not been individually characterized, this mechanism of processing at mono- or dibasic sites is a well-established principle in the biosynthesis of neuropeptides and peptide toxins across the animal kingdom. researchgate.net

Chemical Synthesis Methodologies (e.g., Fmoc chemistry, Solid-Phase Peptide Synthesis)

For research purposes where a pure, isolated supply of the peptide is needed, this compound is often created artificially using chemical synthesis. researchgate.netresearchgate.net The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS) . nih.govplos.org

In SPPS, the peptide is built step-by-step (amino acid by amino acid) while one end is chemically anchored to an insoluble solid support, typically a resin bead. plos.org This approach simplifies the entire process, as it allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simply washing the resin to remove unreacted chemicals. plos.org

The dominant chemistry used in SPPS for peptides like this compound is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry . researchgate.netnih.gov The process using Fmoc-SPPS involves a repeating cycle of two main steps:

Deprotection : The first amino acid is attached to the resin. Its N-terminus is protected by a temporary Fmoc group. This Fmoc group is removed using a mild base, typically a solution of piperidine, which exposes the terminal amine group, making it ready for the next amino acid to be added. nih.gov

Coupling : The next Fmoc-protected amino acid is chemically "activated" using coupling reagents and then added to the reaction vessel. It forms a peptide bond with the exposed amine group on the resin-bound peptide chain. nih.gov

This cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence. Once the full-length peptide chain is assembled, it is cleaved from the resin support, and all remaining chemical protecting groups from the amino acid side chains are removed using a strong acid, such as trifluoroacetic acid (TFA). nih.gov The crude synthetic peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield a highly pure final product. researchgate.net

Synthesis StageDescriptionKey Reagents
Resin Loading The first C-terminal amino acid is anchored to a solid resin support.Resin (e.g., Rink Amide), Fmoc-protected amino acid
Chain Elongation A repeated cycle of deprotection and coupling adds amino acids sequentially.Piperidine (for deprotection), Activated Fmoc-amino acids, Coupling reagents
Cleavage The completed peptide is detached from the resin and side-chain protecting groups are removed.Trifluoroacetic Acid (TFA)
Purification The final peptide is purified from byproducts and truncated sequences.RP-HPLC system

Structure Activity Relationship Sar and Rational Design of Ponericin G3 Analogues

Systematic Modification of Amino Acid Sequence and Composition

One notable example, though not on Ponericin-G3 itself, is the study of Pandinin 2 (Pin2), a scorpion venom antimicrobial peptide, where researchers designed variants based on the structural motifs of Ponericin G1. plos.org Ponericin G1 possesses a GlyProGly motif in its central region, which is associated with low hemolytic activity. plos.org Inspired by this, the central proline residue in Pin2, which contributes to its high hemolytic activity, was substituted with glycine (B1666218) (P14G) or flanked with glycine residues (P14GPG). plos.org This modification, mimicking the structure of Ponericin G1, resulted in Pin2 analogues with retained antimicrobial activity against E. coli and S. aureus but significantly reduced hemolytic effects. plos.org

Further modifications, such as the strategic replacement of cationic amino acids in the hydrophobic region of Ponericin-W1 with hydrophobic amino acids, have been shown to enhance antibacterial activity. nih.gov This suggests that a well-defined hydrophobic face is crucial for membrane interaction and disruption.

Influence of Hydrophobicity and Charge on Biological Potency and Selectivity

The balance between hydrophobicity and net positive charge is a fundamental determinant of the biological potency and selectivity of antimicrobial peptides, including the Ponericin family. These two properties govern the initial electrostatic attraction to the negatively charged bacterial membrane and the subsequent hydrophobic interactions that lead to membrane perturbation and cell death.

Studies on Ponericin L1 derivatives have elegantly demonstrated the impact of modifying the net charge. In one study, the single anionic residue (Aspartic acid) in Ponericin L1 was replaced with either a neutral residue (Glutamine) or a cationic residue (Lysine). nih.gov This seemingly minor change dramatically increased the net positive charge of the peptide and resulted in significantly improved efficacy against several bacterial strains, importantly, without a corresponding increase in hemolytic activity. nih.gov This highlights that increasing the cationicity can enhance the therapeutic index of Ponericin analogues.

Conversely, modifications to the hydrophobic character of Ponericin analogues have also been shown to be a powerful strategy. Research on rationally designed analogues of Ponericin-W1 revealed that increasing the number of cationic amino acids in the hydrophilic region reduced their toxicity to human red blood cells, thereby improving their selectivity for bacteria. nih.gov This suggests that while hydrophobicity is essential for antimicrobial activity, an excess can lead to indiscriminate membrane disruption and toxicity towards host cells. The key lies in optimizing the hydrophobic-hydrophilic balance to maximize antibacterial potency while minimizing off-target effects.

The interplay between charge and hydrophobicity is therefore a critical consideration in the design of enhanced this compound derivatives. A carefully calibrated increase in net positive charge, coupled with a well-defined and appropriately balanced hydrophobic moment, is likely to yield analogues with superior antimicrobial activity and a favorable safety profile.

Impact of Secondary Structure Modulation on Activity

The biological activity of Ponericin peptides is intrinsically linked to their ability to adopt a specific secondary structure, predominantly an amphipathic α-helix, upon interaction with bacterial membranes. This conformation positions hydrophobic residues on one face of the helix and cationic residues on the opposite face, facilitating membrane insertion and disruption. Therefore, modulating the secondary structure of this compound analogues is a key strategy for enhancing their activity.

The introduction or substitution of certain amino acids can significantly influence the stability and propensity of the peptide to form an α-helix. For instance, proline residues, often found in the central region of Ponericin G and W family members, can introduce a "kink" in the helical structure. While this can be important for the peptide's specific mode of action, as seen in the high hemolytic activity of Pandinin 2, its substitution can lead to a more ordered α-helical structure and altered biological properties. plos.org In the design of Pandinin 2 analogues inspired by Ponericin G1, replacing the proline residue led to a more stable α-helical conformation, as observed through circular dichroism spectroscopy, which correlated with reduced hemolytic activity. plos.org

The stability of the α-helical structure is crucial for sustained interaction with and permeabilization of the bacterial membrane. Strategies to stabilize this conformation, such as the introduction of helix-promoting residues or the cyclization of the peptide, could potentially enhance the antimicrobial potency of this compound analogues. The degree of helicity has been shown to be a critical factor in the specificity and biological activities of α-helical antimicrobial peptides. By modulating this structural parameter, it is possible to fine-tune the balance between antimicrobial efficacy and toxicity.

Ecological and Evolutionary Significance of Ponericins

Role in Ant Colony Social Immunity and Defense against Pathogens

Ponericins, including Ponericin-G3, are integral components of the sophisticated defense systems in ant colonies, contributing significantly to their social immunity. Social immunity comprises a suite of collective behaviors and physiological defenses that prevent the entry and spread of pathogens within the colony. The venom of Ponerine ants, rich in these antimicrobial peptides (AMPs), serves not only for predation and defense against larger threats but also as a crucial tool for disease control. nih.govmdpi.com

The primary role of ponericins in social immunity is to act as a chemical barrier against microbial pathogens. ebi.ac.uk Ants are constantly exposed to a diverse array of bacteria and fungi in their environment, particularly from the soil and their prey. This compound and its related peptides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This suggests that when ants use their venom to subdue prey, the ponericins simultaneously help to disinfect the food item, thereby reducing the risk of introducing harmful microbes into the nest. nih.gov The concentrations of these peptides in the venom are thought to be sufficient for effective antibacterial action in a natural context. nih.govresearchgate.net

Research on the venom of Pachycondyla goeldii (now classified as Neoponera goeldii) revealed that ponericins are a key part of its antimicrobial arsenal (B13267). nih.govresearchgate.net This chemical defense is a form of prophylactic hygiene that benefits the entire colony, as preventing the initial establishment of a pathogen is more effective than combating an outbreak. The presence of potent AMPs like this compound in the venom is a testament to the evolutionary pressures faced by social insects, where the high density of related individuals in a confined nest creates a favorable environment for disease transmission. nih.gov

Below is a table summarizing the antimicrobial activity of representative ponericin peptides.

Peptide FamilyRepresentative PeptideGram-Positive Bacteria ActivityGram-Negative Bacteria ActivityFungal Activity
Ponericin G Ponericin-G1YesYesYes
Ponericin W Ponericin-W1YesYesNot specified
Ponericin L Ponericin-L1YesYesNot specified

Evolutionary Diversification of Ponericin Peptides Across Ant Species

The ponericin family of peptides displays significant evolutionary diversification across various ant species, particularly within the subfamily Ponerinae. This diversification is evident in the variation of amino acid sequences, leading to the classification of ponericins into distinct subfamilies, namely G, W, and L. nih.gov These subfamilies are characterized by shared sequence motifs, yet exhibit differences that likely reflect adaptation to different ecological niches and pathogen pressures. researchgate.net

Initially identified in the venom of Neoponera goeldii, ponericins have since been found in other Ponerine ants, such as those of the genus Dinoponera. nih.gov The presence of ponericin-like peptides in different genera points to a common ancestry and subsequent diversification. The Ponericin-G family, which includes this compound, shows sequence homology to cecropin-like peptides, a well-known class of AMPs found in other insects like moths and flies. nih.govresearchgate.net This suggests that the ponericin gene family may have evolved from an ancestral gene that was present before the divergence of these insect lineages.

The table below illustrates the known distribution of ponericin families across different ant genera.

Ponericin FamilyAnt GenusSubfamily
G, W, L NeoponeraPonerinae
Pilosulin- and Ponericin-like DinoponeraPonerinae
Ponericin-like EctatommaEctatomminae

Co-evolution with Microbial Threats in Natural Environments

The diversity and potency of ponericin peptides are likely the result of a continuous co-evolutionary arms race between ants and the microbial pathogens in their environment. As ants evolved and diversified, they encountered new and evolving microbial threats, which in turn exerted selective pressure for the evolution of novel and more effective antimicrobial defenses.

The ecological role of ant venoms extends beyond predation to include defense against microbial pathogens. nih.gov This is a critical function for the survival of the colony. The constant exposure to soil- and prey-borne microbes means that there is a strong selective advantage for ants that can effectively neutralize these threats. The antimicrobial activity of ponericins, therefore, plays a significant ecological role in shaping the interactions between ants and their microbial environment. nih.gov

The evolution of pathogen resistance to antimicrobial peptides is a well-documented phenomenon. It is plausible that the diversification of the ponericin family is, in part, a response to the evolution of resistance in pathogenic microbes. By possessing a cocktail of different AMPs with potentially different modes of action, ants can present a more formidable and adaptable chemical defense. This reduces the likelihood of a single pathogen evolving complete resistance.

This dynamic interplay between the evolution of ant venom peptides and microbial counter-adaptations is a hallmark of co-evolution. The study of ponericins and other ant-derived AMPs provides a valuable model for understanding the evolution of innate immune systems and the ecological factors that drive the diversification of chemical defenses in social insects.

Advanced Methodologies for Ponericin G3 Research

Mass Spectrometry-Based Proteomics and Peptidomics for Identification

Mass spectrometry (MS) is a cornerstone technique for the identification and characterization of peptides like Ponericin-G3 from complex biological samples, such as ant venom. researchgate.net Proteomic and peptidomic workflows are essential for discovering novel AMPs and verifying their primary structure.

Methodology: The process typically begins with the extraction of the venom or hemolymph, followed by separation techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate individual peptides. The purified peptide fractions are then analyzed by mass spectrometry.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This is a high-throughput technique used for determining the molecular weight of the isolated peptides with high accuracy. The peptide sample is co-crystallized with a matrix material on a target plate and irradiated with a laser. The ionized peptides are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. For instance, a ponericin-like peptide isolated from Bombyx mori hemolymph was characterized using MALDI-TOF MS, with spectra recorded in the positive ion linear mode within a mass range of 600–3400 Da. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For de novo sequencing or identification against a database, LC-MS/MS is employed. Peptides are separated by liquid chromatography and then introduced into the mass spectrometer. In the first stage (MS1), parent ions are selected. These ions are then fragmented, and the resulting fragment ions are analyzed in the second stage (MS2). The fragmentation pattern provides information about the amino acid sequence of the peptide. mdpi.commdpi.com

Data Analysis: The acquired mass spectra are processed and searched against protein and peptide databases using software like Mascot or SEQUEST to identify the peptide. mdpi.commdpi.com For novel peptides not present in databases, the amino acid sequence can be deduced manually or with specialized software by interpreting the series of fragment ions (typically b- and y-ions) in the MS/MS spectrum.

Table 1: Mass Spectrometry Techniques for this compound Identification
TechniquePrincipleApplication in this compound Research
MALDI-TOF MS Measures the mass-to-charge ratio of ions based on their time of flight after laser-induced desorption from a matrix.Rapidly determines the precise molecular weight of purified this compound, confirming its presence and purity in fractions.
LC-MS/MS Separates peptides by liquid chromatography, followed by mass selection and fragmentation to determine the amino acid sequence.Provides definitive identification of this compound by matching its fragmentation pattern to known sequences or enables de novo sequencing.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a vital tool for investigating the secondary structure of peptides like this compound in various environments. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's conformational state.

Methodology: CD spectra of this compound are typically recorded in the far-ultraviolet region (180–260 nm). The analysis is performed under different conditions to understand conformational changes upon interacting with membranes:

Aqueous Solution (e.g., water or phosphate (B84403) buffer): In a simple aqueous environment, many linear antimicrobial peptides, including ponericins, exhibit a random coil conformation. This is characterized by a single minimum near 198 nm. researchgate.net

Membrane-Mimicking Environments: To simulate the hydrophobic environment of a bacterial membrane, solvents like 2,2,2-trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS) are used. nih.govnih.gov Liposomes (e.g., POPC/POPG) are also used to create a more realistic bilayer model.

Research Findings: Studies on ponericins and similar peptides consistently show a significant conformational change in membrane-mimicking environments. researchgate.net For example, the CD spectrum of Ponericin L2 in water indicates a random coil structure, but in the presence of 25% TFE, it adopts a conformation with approximately 39% α-helical content. researchgate.net This induced helicity is a hallmark of many AMPs and is crucial for their membrane-disrupting activity. The characteristic CD spectrum of an α-helix shows a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.

Table 2: Secondary Structure of Ponericin Peptides by CD Spectroscopy
EnvironmentDominant Secondary StructureCharacteristic CD SignalReference
WaterRandom CoilSingle minimum around 198 nm researchgate.net
25% TFE/Waterα-Helix (approx. 39%)Maxima ~192 nm, Minima ~208 & 222 nm researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution, three-dimensional structure of peptides like this compound in solution or in membrane-like environments. springernature.com

Methodology:

Solution NMR: This approach is used to study the peptide structure in membrane-mimetic environments such as detergent micelles (e.g., SDS or DPC) or organic solvent/water mixtures (e.g., TFE/water). researchgate.net Multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on isotopically labeled (¹⁵N, ¹³C) peptides to assign proton resonances and measure through-space distances between protons (Nuclear Overhauser Effects or NOEs). These distance restraints are then used to calculate a family of structures consistent with the experimental data.

Solid-State NMR: To study the peptide directly in a lipid bilayer, solid-state NMR is used. nih.gov This technique can provide information on the orientation and dynamics of the peptide within the membrane. By analyzing the chemical shifts and quadrupolar splittings of labeled sites, the tilt angle and insertion depth of the peptide helix relative to the bilayer normal can be determined.

Research Findings: NMR studies on numerous α-helical AMPs have revealed that they adopt an amphipathic helical structure when bound to membranes. researchgate.net This structure is critical for their function, as it segregates hydrophobic and hydrophilic residues onto opposite faces of the helix. This amphipathicity allows the peptide to interact with both the lipid acyl chains and the polar headgroups of the bacterial membrane, facilitating membrane disruption.

Fluorescence-Based Assays (e.g., DAPI Staining, Permeation Assays)

Fluorescence-based assays are widely used to investigate the membrane-disrupting mechanism of this compound. These assays can monitor the permeabilization of both the outer and inner membranes of bacteria in real-time.

Methodology:

Outer Membrane Permeabilization Assay: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane integrity. NPN fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a membrane. In intact Gram-negative bacteria, the outer membrane excludes NPN. When this compound disrupts the outer membrane, NPN can partition into the membrane, causing a measurable increase in fluorescence. plos.orgresearchgate.net

Inner Membrane Depolarization/Permeabilization Assay:

The dye diSC₃(5) is a membrane potential-sensitive probe. It accumulates in polarized (energized) bacterial membranes, which leads to the quenching of its fluorescence. The addition of this compound, if it depolarizes the cytoplasmic membrane, will cause the release of the dye into the medium, resulting in a rapid increase in fluorescence. plos.org

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. If this compound creates pores in the cytoplasmic membrane, PI can enter the cell and bind to DNA, leading to a significant enhancement of its fluorescence. nih.gov

DAPI (4',6-diamidino-2-phenylindole) Staining: DAPI is a membrane-permeable dye that binds to DNA and fluoresces brightly. It is often used in conjunction with membrane-impermeable dyes like PI in fluorescence microscopy to distinguish between live (only DAPI stained) and dead (DAPI and PI stained) bacteria, providing a visual confirmation of membrane integrity loss.

Table 3: Fluorescence-Based Assays for Membrane Permeabilization
Assay (Probe)Target MembranePrinciple of Detection
NPN UptakeOuter MembraneIncreased fluorescence as NPN enters the hydrophobic membrane interior.
diSC₃(5) ReleaseInner MembraneIncreased fluorescence as the dye is released from depolarized cells.
Propidium Iodide (PI) UptakeInner MembraneIncreased fluorescence upon binding to intracellular DNA in permeabilized cells.

Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the direct morphological effects of this compound on bacterial cells. It provides high-resolution images of the cell surface, revealing damage caused by the peptide.

Methodology: Bacterial cells are incubated with and without this compound for a specific period. The cells are then fixed, dehydrated through a graded ethanol series, dried, and coated with a thin layer of a conductive metal (e.g., gold or platinum). An electron beam is scanned across the surface of the sample, and the detected secondary electrons are used to generate a detailed image of the surface topography.

Research Findings: SEM studies on bacteria treated with ponericin-like peptides and other AMPs have shown dramatic changes to the cell surface. nih.gov Untreated bacteria typically display a smooth, intact surface. nih.gov In contrast, peptide-treated bacteria often exhibit surface roughening, blebbing, the formation of pores or craters, and complete cell lysis, providing direct visual evidence of the peptide's membrane-disrupting mechanism. researchgate.net For example, SEM analysis confirmed the membrane disruption potential of Bm-ponericin-L1 against P. aeruginosa, showing lysed and dead bacteria in the presence of the peptide. nih.gov

Biophysical Techniques (e.g., Neutron Reflection, Zeta-potential)

Advanced biophysical techniques provide further quantitative details about the interaction between this compound and model lipid membranes.

Neutron Reflection (or Reflectometry): This technique is used to obtain a detailed structural profile of a peptide interacting with a lipid bilayer supported on a solid substrate. stfc.ac.uk By measuring the reflectivity of a neutron beam from the surface, researchers can determine the thickness, roughness, and composition of the membrane and locate the position of the peptide relative to the lipid headgroups and tails. This provides precise information about the peptide's insertion depth and orientation within the membrane. nih.gov Studies using neutron reflection have been crucial in understanding how different AMPs disrupt membranes, for instance, by thinning the bilayer or forming pores. stfc.ac.ukresearchgate.net

Zeta-potential Measurement: This technique measures the surface charge of bacterial cells or lipid vesicles (liposomes). Bacterial surfaces are typically negatively charged. Cationic peptides like this compound are attracted to the membrane via electrostatic interactions. By titrating bacteria or liposomes with the peptide and measuring the change in zeta-potential, researchers can quantify the binding of the peptide to the surface. nih.govnih.gov A shift in the zeta-potential from negative towards neutral or positive values indicates that the peptide is binding to and neutralizing the surface charge of the membrane, which is often the initial step in its antimicrobial action. mdpi.com

Computational Biology and Molecular Dynamics (MD) Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, offer an atomistic view of the dynamic interactions between this compound and bacterial membranes. These simulations complement experimental data by providing insights into processes that are difficult to observe directly. nih.gov

Methodology: MD simulations use classical mechanics to model the movements of atoms in the peptide, lipid bilayer, and surrounding water over time. A simulation starts with a defined initial state, such as a this compound peptide placed near a model bacterial membrane. The forces between all atoms are calculated, and the system is allowed to evolve over nanoseconds to microseconds. brieflands.com

Research Findings: MD simulations can be used to:

Refine the 3D structure of this compound obtained from NMR or homology modeling. nih.gov

Observe the initial binding of the peptide to the membrane surface, often driven by electrostatic interactions.

Simulate the insertion of the peptide into the lipid bilayer and its subsequent conformational changes. nih.gov

Model the aggregation of multiple peptide molecules on the membrane surface, which can lead to the formation of pores or other disruptive structures. mdpi.com

Understand how lipid composition influences peptide binding and activity.

These simulations provide a powerful framework for visualizing the molecular mechanisms of membrane lysis and can aid in the rational design of new, more potent peptide antibiotics. nih.gov

Transcriptomics and Proteomics for Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of venom peptides like this compound relies heavily on the integrated application of transcriptomics and proteomics. These advanced methodologies provide a comprehensive view, from the genes being expressed to the final protein products. The combined analysis of the venom gland's transcriptome and the proteome of the secreted venom allows researchers to identify the precursor proteins (propeptides) and the potential post-translational modifying enzymes responsible for producing the mature, active this compound peptide.

Transcriptomic analysis of the venom gland tissue of the source ant, Pachycondyla goeldii, involves sequencing the messenger RNA (mRNA) to identify all expressed genes at the time of venom production. This yields a library of gene transcripts, including those encoding ponericins. By analyzing these transcripts, researchers can deduce the full amino acid sequence of the precursor proteins. Proteomic analysis, on the other hand, directly characterizes the proteins and peptides present in the venom. mdpi.comnih.gov Techniques such as high-performance liquid chromatography (HPLC) followed by mass spectrometry (MS/MS) are used to separate and identify the mature peptides. nih.gov

By comparing the translated gene sequences from the transcriptome with the actual peptide sequences identified in the proteome, scientists can map the entire biosynthetic process. This includes identifying the signal peptide that directs the precursor to the secretory pathway, the propeptide region that is cleaved off, and the final active this compound sequence. Furthermore, this combined "-omics" approach can reveal the presence of enzymes, such as proteases and peptidases, that are co-expressed in the venom gland and are likely involved in the cleavage and modification of the precursor peptide. mdpi.com While specific transcriptomic studies detailing the complete biosynthetic pathway of this compound are not yet prevalent, proteomic analyses of the venom of related Pachycondyla species have identified a complex mixture of proteins that constitute the environment in which these peptides are produced and stored. nih.govresearchgate.net

Protein FamilyPotential Role in VenomRepresentative Techniques
PhospholipasesCytotoxicity, membrane disruption, synergistic effects with peptidesHPLC, Mass Spectrometry (MALDI-TOF/TOF, ESI-Q/TOF)
HyaluronidasesSpreading factor, breaks down extracellular matrix to aid toxin diffusion2D Gel Electrophoresis, Mass Spectrometry
AminopeptidasesProtein/peptide processing, potential role in propeptide cleavageHPLC, Mass Spectrometry
Venom AllergensInducing allergic responses, defense2D Gel Electrophoresis, Mass Spectrometry
Bioactive PeptidesNeurotoxic, antimicrobial, paralytic effectsHPLC, Mass Spectrometry

This data is compiled from proteomic studies on venoms from the Pachycondyla genus. nih.govresearchgate.net

In Vitro and Ex Vivo Model Systems for Mechanistic Studies

Understanding the precise mechanisms of action of this compound requires the use of controlled laboratory models. In vitro and ex vivo systems provide essential platforms for investigating its molecular interactions and cellular effects without the complexities of a whole living organism.

In Vitro Models

In vitro studies are performed using microorganisms or cell cultures in an artificial environment. These models have been instrumental in characterizing the antimicrobial and cytotoxic properties of this compound. For antimicrobial research, standard bacterial strains are cultured in liquid or solid media. The minimum inhibitory concentration (MIC) is determined using techniques like broth microdilution, which establishes the lowest peptide concentration that prevents visible bacterial growth. nih.gov Studies have utilized this method to test this compound and other ponericins against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netnih.gov

To study its effects on eukaryotic cells, various cell lines are employed. For instance, the cytotoxic effects of this compound have been evaluated against multiple cancer cell lines, including HeLa, HepG2, and HL60 cells, while using normal cells like dermal fibroblasts as a control to assess selectivity. acs.org Furthermore, mechanistic studies have used these cellular models to investigate how this compound enters cells. Research has shown that its uptake is an energy-dependent process, and RNA interference (RNAi) screens have been used to identify the specific endocytic pathways involved. acs.org Three-dimensional (3D) tumor spheroid models have also been used, offering a more physiologically relevant system than traditional 2D cell cultures to study the peptide's potential for targeted delivery into cancerous tissues. acs.org

Ex Vivo Models

Ex vivo models bridge the gap between in vitro assays and in vivo studies by using tissues or organs studied outside the living body but in an environment that simulates physiological conditions. mdpi.com These models retain the complex architecture and heterogeneity of native tissue, providing a more realistic matrix for evaluating the activity of compounds like this compound. mdpi.com For antimicrobial peptides, a common ex vivo system is the porcine skin model. mdpi.com This model is used to assess the efficacy of topical agents against skin pathogens in a setting that mimics a real wound environment, including the presence of a complex tissue matrix. mdpi.com While specific studies applying an ex vivo porcine skin model to this compound have not been detailed, this system represents a valuable platform for future research to screen its effectiveness against burn wound pathogens or biofilm-related infections in a clinically relevant context. mdpi.commdpi.com

Table 2: Application of In Vitro Models in this compound Research This interactive table outlines the various in vitro systems used to study this compound and its analogs, detailing the model, the focus of the study, and key findings.

Model SystemOrganism/Cell TypeResearch FocusKey Mechanistic Insight
Broth Microdilution AssayS. aureus, E. coliAntimicrobial ActivityDetermination of minimum inhibitory concentration (MIC)
2D Cell CultureHeLa, HepG2, HL60 (Cancer); Dermal Fibroblasts (Normal)Cytotoxicity & SelectivityDemonstrates cytotoxic effects on cancer cells with less impact on normal cells acs.org
RNAi Screening in Cell CultureHuman Cell LinesCellular Uptake MechanismIdentified an energy-dependent endocytic pathway for peptide internalization acs.org
3D Tumor SpheroidsCancer Cell LinesTargeted DeliveryAssessed ability to penetrate and deliver cargo (siRNA) into a tumor-like structure acs.org
Biofilm Formation AssayP. aeruginosa, K. pneumoniaeAnti-biofilm ActivityA ponericin-like peptide was shown to inhibit biofilm formation nih.gov

Future Directions and Research Perspectives on Ponericin G3

Elucidation of Novel Intracellular Targets and Signalling Pathways

The primary mechanism of action for many antimicrobial peptides (AMPs), including Ponericin-G3, is the disruption of the cell membrane. However, a growing body of evidence suggests that AMPs can also traverse the cell membrane and interact with various intracellular components to exert their biological effects. researchgate.net The uptake of peptides into cells can occur through direct penetration or endocytosis, which can be receptor-mediated or involve processes like micropinocytosis. nih.gov For instance, some designed peptides have been shown to require an energy-dependent endocytic pathway for cellular uptake. researchgate.net Once inside the cell, these peptides can interfere with fundamental cellular processes.

Future research on this compound is anticipated to focus on identifying its specific intracellular targets and the signaling pathways it may modulate. Potential intracellular targets for AMPs are diverse and include nucleic acids, proteins involved in biosynthesis and folding, proteases, and components of cell division machinery. researchgate.netnih.gov For example, peptides like indolicidin (B8082527) and buforin II are known to inhibit multiple intracellular targets, leading to high antibacterial efficiency. researchgate.net In insects, the production of AMPs can be triggered by the Imd signaling pathway upon recognition of Gram-negative bacteria. nih.gov This pathway involves a cascade of proteins that ultimately leads to the activation of transcription factors for AMP-coding genes. nih.gov Investigating whether this compound can influence or be regulated by similar pathways in target cells, particularly cancer cells, represents a significant area for future exploration. The designed amphiphilic α-helical peptide G(IIKK)3I-NH2 (G3), which shares structural motifs with this compound, has demonstrated an ability to penetrate cancer cells, suggesting that related peptides may also have intracellular modes of action. researchgate.net

Potential Intracellular Target ClassSpecific Examples of Targets for Other AMPsPotential Effect on Cell
Nucleic Acids DNA, RNAInhibition of replication and transcription
Protein Synthesis Ribosomes, translation factorsHalting of essential protein production
Enzymes Proteases, kinases, DNA gyraseDisruption of metabolic and signaling pathways
Cell Division Proteins FtsZInhibition of cytokinesis and cell proliferation
Cell Wall Synthesis MurG, PBP2Compromised cell wall integrity

Exploration of Synergistic Interactions with Other Bioactive Compounds

The combination of antimicrobial peptides with other bioactive compounds, particularly conventional antibiotics, is a promising strategy to enhance therapeutic efficacy and combat drug resistance. nih.gov The primary mechanism underlying this synergy often involves the AMP's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the second compound and allowing it to reach its intracellular target at a higher concentration. nih.govmdpi.com This can lead to a significant reduction in the minimum inhibitory concentration (MIC) of both agents. nih.gov

Future studies on this compound will likely explore its synergistic potential with a range of bioactive molecules. Given its membrane-disrupting capabilities, this compound could be paired with antibiotics that have intracellular targets, such as rifampicin (B610482) or fluoroquinolones. Additionally, synergistic interactions with other AMPs are also a possibility, as different peptides can have varied mechanisms of action that complement each other. researchgate.net For instance, the peptide Cecropin (B1577577) A has been shown to disrupt biofilms and inhibit efflux pumps, which are mechanisms of bacterial resistance, thereby enhancing the efficacy of antibiotics like nalidixic acid. nih.gov Investigating similar capabilities in this compound could open new avenues for its application. The Fractional Inhibitory Concentration (FIC) index is a standard method to quantify synergistic interactions, with a value of ≤ 0.5 typically indicating synergy. nih.govresearchgate.net

Bioactive Compound ClassPotential Synergistic Mechanism with this compoundExample of Compound
Antibiotics Increased membrane permeability facilitating antibiotic uptakeCiprofloxacin, Gentamicin
Antifungals Disruption of the fungal plasma membraneAmphotericin B
Other Antimicrobial Peptides Complementary mechanisms of action (e.g., different intracellular targets)Cecropin A, Defensins
Natural Compounds Multiple potential mechanisms including membrane disruption and quorum-sensing inhibitionTannic Acid, Nerol

Engineering this compound for Enhanced Stability and Specificity

While natural antimicrobial peptides like this compound possess potent biological activity, their therapeutic potential can be limited by issues such as poor stability in physiological conditions and a lack of target specificity. nih.gov Peptide engineering offers a powerful approach to overcome these limitations. Rational design strategies, informed by the relationship between a peptide's chemical structure and its biological activity, can be employed to create derivatives with improved properties. nih.gov

Key areas for the engineering of this compound include enhancing its stability against proteolytic degradation and improving its selectivity for target cells (e.g., bacteria or cancer cells) over host cells. Stability can be enhanced by introducing non-proteinogenic amino acids, which are not recognized by proteases, or by cyclizing the peptide structure. mdpi.com For example, replacing lysine (B10760008) residues with 4-aminopiperidine-4-carboxylic acid (Api) has been shown to enhance resistance to digestive enzymes while preserving the peptide's helical structure and antimicrobial activity. mdpi.com

Specificity can be modulated by altering the peptide's hydrophobicity and charge distribution. Studies on derivatives of the related peptide Ponericin-W1 have shown that modifying the hydrophobic and hydrophilic regions can significantly impact antibacterial activity and hemolytic toxicity. nih.gov For instance, increasing the number of cationic residues in the hydrophilic face can reduce toxicity to human red blood cells, thereby improving selectivity for bacteria. nih.gov The introduction of dehydrated amino acid residues has also been explored to alter the specificity and enhance the stability of peptides like nisin. rug.nl

Engineering StrategyDesired OutcomeExample of Modification
Amino Acid Substitution Increased stability and specificityReplacing methionine with oxidation-resistant residues (e.g., Ala, Leu). nih.gov
Introduction of Non-Proteinogenic Amino Acids Enhanced resistance to proteolysisIncorporating 2-aminobutyric acid (Aib) or 4-aminopiperidine-4-carboxylic acid (Api). mdpi.com
Modification of Hydrophobicity Improved target selectivity and activityAdjusting the ratio of hydrophobic to hydrophilic residues. nih.gov
Peptide Cyclization Increased structural stability and resistance to exopeptidasesHead-to-tail or side-chain cyclization.

Investigation of Evolutionary Trajectories and Functional Divergence

Understanding the evolutionary history of the Ponericin peptide family can provide valuable insights into its functional diversification and guide the rational design of novel derivatives. Antimicrobial peptides in insects, the source of ponericins, have evolved through various genetic mechanisms, including gene duplication and subsequent divergence. researchgate.netmdpi.com This evolutionary pressure has resulted in a wide diversity of AMPs with distinct structures and functions.

Future research could focus on reconstructing the phylogenetic relationships within the Ponericin family and related peptides from other insect species. By comparing the sequences of different ponericins, it may be possible to identify key amino acid residues that have been subject to positive selection, which often indicates adaptation to new functions or pathogens. mdpi.com For example, studies on plant elicitor peptides (Peps) and their receptors have shown co-evolution, leading to family-specific recognition motifs. nih.gov A similar evolutionary arms race may have driven the divergence of ponericins.

Furthermore, investigating the structural evolution of these peptides, such as the gain or loss of disulfide bridges, can shed light on their stability and functional constraints. mdpi.com The functional divergence of AMPs can lead to peptides with specialized roles, such as enhanced activity against specific types of pathogens or the acquisition of immunomodulatory functions. nih.gov A comprehensive evolutionary analysis of this compound and its homologs could reveal the molecular basis for its specific activities and inform the engineering of peptides with novel functionalities.

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the vast chemical space of potential this compound derivatives and identify candidates with enhanced properties, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of compounds for specific biological activities. researchgate.net These assays need to be robust, reproducible, and scalable.

For this compound derivatives, a suite of HTS assays could be developed to screen for various desired attributes. A primary screen would likely focus on antimicrobial or anticancer activity. This can be achieved using cell-based assays that measure cell viability or growth inhibition in microplate formats. nih.gov To screen for compounds that induce the expression of endogenous host defense peptides, a reporter gene assay, such as a luciferase reporter driven by an AMP gene promoter, can be employed. nih.gov

Secondary screens would then be used to characterize the "hits" from the primary screen in more detail. These could include assays to determine selectivity (e.g., comparing activity against target cells versus host cells), stability in the presence of proteases, and the mechanism of action. researchgate.net For instance, SPOT-synthesis on cellulose (B213188) membranes allows for the parallel synthesis and screening of hundreds of peptide variants for activities like biofilm inhibition. researchgate.net The development of such HTS platforms will be crucial for accelerating the discovery and optimization of this compound-based therapeutics.

Assay TypePurposePrinciple
Cell Viability Assay Primary screen for antimicrobial/anticancer activityMeasures metabolic activity or membrane integrity of cells treated with peptide derivatives.
Reporter Gene Assay Screen for inducers of endogenous peptide expressionA reporter gene (e.g., luciferase) is placed under the control of a promoter for a host defense peptide. nih.gov
Hemolysis Assay Secondary screen for toxicity/selectivityMeasures the lysis of red blood cells to assess toxicity to mammalian cells.
Biofilm Inhibition Assay Screen for activity against bacterial biofilmsQuantifies the ability of peptides to prevent or eradicate biofilm formation. researchgate.net
Protease Stability Assay Secondary screen for stabilityMeasures the residual activity of peptides after incubation with proteases.

常见问题

Q. What criteria should guide the selection of primary literature for a meta-analysis on this compound’s spectrum of activity?

  • Methodological Answer : Prioritize peer-reviewed studies with full methodological disclosure. Exclude datasets lacking negative controls or with undefined peptide purity. Use tools like Google Scholar to filter high-impact papers (sort by citation count) and check for retraction notices .

Q. How can researchers ethically justify animal studies investigating this compound’s therapeutic window?

  • Methodological Answer : Adhere to 3R principles (Replacement, Reduction, Refinement). Justify sample sizes via power analysis and use non-invasive monitoring (e.g., bioluminescence imaging). Obtain approval from institutional animal care committees, citing relevant guidelines (e.g., NIH Office of Laboratory Animal Welfare) .

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